molecular formula C12H10N4O3 B2807805 (2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid CAS No. 1268883-00-6

(2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid

Cat. No.: B2807805
CAS No.: 1268883-00-6
M. Wt: 258.237
InChI Key: JWVCWCNOPFCNFX-BQBZGAKWSA-N
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Description

(2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid is a useful research compound. Its molecular formula is C12H10N4O3 and its molecular weight is 258.237. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

(2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.0(2)]nona-1(6),7-diene-7-carboxylic acid and related compounds have been studied extensively in the context of chemical synthesis and transformations. Research has explored various aspects including the synthesis of similar structures, Diels–Alder cycloadditions, and transformations of related diazabicyclo compounds.

  • Synthesis of Structurally Similar Compounds : Efforts in synthesizing structurally similar compounds, such as 11-Methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane, a sparteine surrogate, have been documented. This type of synthesis is crucial for developing new chemical entities with potential applications in various fields (Dixon, McGrath, & O’Brien, 2006).

  • Diels–Alder Cycloaddition Reactions : Diels–Alder cycloaddition reactions involving 2-azadienes and electrophilic azirines have been studied, leading to the synthesis of novel compounds like methyl 4-oxo-1,3-diazabicyclo[4.1.0]heptane-6-carboxylates. Such reactions are significant in the field of organic chemistry for creating complex molecular structures (Alves, Duraes, & Fortes, 2004).

  • Chemical Transformations of Diazabicyclo Compounds : Studies have been conducted on the transformations of related diazabicyclo compounds, such as 3-benzyl-9-carbethoxymethyl-3,9-diazabicyclo[3.3.1]nonane, which provide insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Nikit-skaya & Yakhontov, 1970).

Potential Applications in Antibacterial Agents

Some research has also focused on the development of antibacterial agents using structures similar to this compound. These studies are significant for advancing medical science, particularly in the field of antibiotic development.

  • Synthesis of Quinolone Antibacterial Agents : Research into the synthesis of diazabicycloalkylquinolones, including danofloxacin, a new quinolone antibacterial agent for veterinary medicine, has shown promising results. Such research contributes to the development of new antibiotics for combating bacterial infections (McGuirk et al., 1992).

Properties

IUPAC Name

(2S,4S)-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c17-12(18)10-8-4-6-3-7(6)11(8)16(14-10)9-5-15(19)2-1-13-9/h1-2,5-7H,3-4H2,(H,17,18)/t6-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVCWCNOPFCNFX-BQBZGAKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3=C(C2)C(=NN3C4=NC=C[N+](=C4)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1C3=C(C2)C(=NN3C4=NC=C[N+](=C4)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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